1-[(1-Cyclohexylethyl)amino]propan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-cyclohexylethylamino)propan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-9(13)8-12-10(2)11-6-4-3-5-7-11/h9-13H,3-8H2,1-2H3 |
InChI Key |
FEPYGTPGGGAFLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1CCCCC1)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 1 Cyclohexylethyl Amino Propan 2 Ol and Its Analogs
Strategies for Carbon-Nitrogen and Carbon-Oxygen Bond Formation
The construction of the 1-[(1-Cyclohexylethyl)amino]propan-2-ol scaffold relies on the effective formation of a C-N bond between the 1-cyclohexylethylamine moiety and the propan-2-ol backbone, as well as the C-O bond of the secondary alcohol. The following sections detail prominent strategies to achieve this.
Nucleophilic Ring-Opening of Epoxides and Aziridines
The reaction of nucleophiles with three-membered rings like epoxides and aziridines is a powerful and widely used method for the synthesis of β-amino alcohols. The high ring strain of these heterocycles provides a strong thermodynamic driving force for the ring-opening reaction.
In the context of synthesizing this compound, the key reaction involves the nucleophilic attack of 1-cyclohexylethylamine on propylene oxide. This reaction directly establishes the C-N bond and, upon workup, the C-O bond of the hydroxyl group.
The regioselectivity of the ring-opening of unsymmetrical epoxides, such as propylene oxide, is a critical aspect of the synthesis. The outcome is highly dependent on the reaction conditions. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophilic amine attacks the sterically less hindered carbon atom. scirp.org In the case of propylene oxide, this would be the terminal methylene carbon, leading to the desired 1-amino-2-propanol regioisomer. scirp.org
Conversely, under acidic conditions, the reaction mechanism can have significant SN1 character. The epoxide oxygen is first protonated, creating a better leaving group. The positive charge then begins to build on the more substituted carbon, which is subsequently attacked by the nucleophile. scirp.org This would lead to the formation of the 2-amino-1-propanol isomer, which is not the target compound in this case. Therefore, for the synthesis of this compound, basic or neutral conditions are preferred to ensure the correct regioselectivity.
The stereochemistry of the ring-opening reaction is also a crucial consideration, particularly when using chiral epoxides. The SN2 attack of the amine on the epoxide results in an inversion of configuration at the center of attack. This allows for the synthesis of specific stereoisomers of the target amino alcohol, provided a stereochemically pure epoxide is used as the starting material.
While the ring-opening of epoxides with amines can occur thermally, the reaction is often slow and may require harsh conditions. Various catalysts can be employed to facilitate this transformation under milder conditions and with improved selectivity. Lewis acids are commonly used to activate the epoxide ring towards nucleophilic attack. However, as mentioned, strong Lewis acids can favor the undesired regioisomer. Therefore, milder and more selective catalysts are often sought.
For instance, silica (B1680970) gel has been shown to efficiently catalyze the opening of epoxide rings by amines at room temperature under solvent-free conditions, providing a green and straightforward method for the synthesis of 2-amino alcohols. rsc.org Other catalytic systems, such as those based on zeolites, have also been demonstrated to promote the regioselective synthesis of β-amino alcohols from the reaction of anilines with propylene carbonate (a precursor to propylene oxide). scirp.org The use of such catalysts can lead to high yields and selectivities for the desired product. scirp.org
Reductive Amination and Hydrogenation Approaches
Reductive amination is a versatile and widely used method for the formation of C-N bonds and the synthesis of amines. nih.gov This reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov
For the synthesis of this compound, a plausible reductive amination strategy would involve the reaction of 1-cyclohexylethanone with 1-amino-2-propanol. The initial condensation would form an imine, which is then reduced to yield the final product. A variety of reducing agents can be employed for the reduction step, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.
Alternatively, a convergent synthesis could involve the reductive amination of a β-hydroxy ketone. This approach is particularly useful for the stereoselective preparation of 1,3-syn-amino alcohols. researchgate.net
Catalytic hydrogenation is another important reduction method. The hydrogenation of β-amino ketones can be a powerful tool for the enantio- and diastereoselective synthesis of γ-amino alcohols. acs.org While not directly applicable to the β-amino alcohol structure of the target compound, this highlights the utility of hydrogenation in the broader synthesis of amino alcohols.
Hydroamination Reactions for γ-Amino Alcohol Synthesis
Hydroamination, the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond, is an atom-economical method for the synthesis of amines. While traditionally challenging, significant progress has been made in developing catalytic systems for this transformation. researchgate.net
Copper-catalyzed hydroamination of allylic alcohols has been developed for the asymmetric synthesis of γ-substituted 1,3-amino alcohols. nih.gov This approach provides a one-step method to access chiral γ-amino alcohols with excellent regio- and enantioselectivity. nih.gov Although this method directly yields γ-amino alcohols, it showcases a modern catalytic approach to C-N bond formation that could potentially be adapted for the synthesis of β-amino alcohol analogs.
Palladium-Catalyzed C-H Carbonylation in Amine Functionalization
Palladium-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. cell.com In the context of amine synthesis, palladium-catalyzed carbonylation of C-H bonds in N-alkyl anilines has been developed for the synthesis of isatoic anhydrides. acs.org While this specific application is not directly relevant to the synthesis of this compound, it illustrates the potential of palladium catalysis to functionalize amine-containing molecules. More relevant to aliphatic amines, palladium-catalyzed C(sp3)-H carbonylation has been used for the synthesis of γ-lactams from N-alkyl amines. rsc.org These advanced methods highlight the evolving landscape of amine synthesis and functionalization.
Data Tables
Table 1: Regioselectivity in the Ring-Opening of Propylene Oxide
| Conditions | Mechanism | Major Product Regioisomer |
| Basic/Neutral | SN2 | 1-Amino-2-propanol |
| Acidic | SN1-like | 2-Amino-1-propanol |
Table 2: Overview of Synthetic Strategies
| Methodology | Key Reaction | Starting Materials (Example) | Key Bond Formed |
| Epoxide Ring-Opening | Nucleophilic attack | 1-Cyclohexylethylamine + Propylene Oxide | C-N |
| Reductive Amination | Imine formation and reduction | 1-Cyclohexylethanone + 1-Amino-2-propanol | C-N |
| Hydroamination | Addition of N-H across C=C | Amine + Allylic Alcohol (for γ-amino alcohols) | C-N |
| Pd-Catalyzed C-H Carbonylation | C-H activation and CO insertion | N-Alkyl Amine + CO | C-C |
Enantioselective and Diastereoselective Synthesis of this compound Systems
Achieving high levels of enantiomeric and diastereomeric purity is a central challenge in the synthesis of complex molecules like this compound. Modern synthetic chemistry offers several powerful strategies to control the three-dimensional arrangement of atoms during a reaction.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. One of the most well-established classes of chiral auxiliaries is the oxazolidinones, often derived from readily available amino alcohols. wikipedia.org In a typical sequence, the oxazolidinone is acylated, and the chiral environment it creates biases the approach of reagents to the α-carbon, allowing for stereoselective alkylations. wikipedia.org After the desired stereocenter is set, the auxiliary can be cleaved and recovered. wikipedia.org
Catalyst-controlled methodologies represent a more atom-economical approach, where a small amount of a chiral catalyst creates a chiral environment for the reaction. nih.gov For the synthesis of amino alcohol systems, copper-catalyzed reductive coupling has been developed for the enantioselective addition of N-substituted allyl groups to ketones. nih.gov This method can generate important chiral 1,2-amino alcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. nih.gov Another innovative strategy involves the use of asymmetric catalysis to install a transient chiral auxiliary from achiral precursors. acs.org This temporary auxiliary then directs subsequent diastereoselective reactions, such as the hydrogenation of a double bond, to yield enantioenriched chiral amino alcohol precursors. acs.org
Table 1: Examples of Catalyst-Controlled Methodologies for Amino Alcohol Synthesis
| Methodology | Catalyst/Auxiliary System | Key Transformation | Stereochemical Control | Reference |
|---|---|---|---|---|
| Enantioselective Aminoallylation | Chiral Cu-catalyst | Reductive coupling of N-substituted allyl equivalents to ketones | High enantioselectivity and diastereoselectivity | nih.gov |
| Transient Chiral Auxiliary | Palladium-catalyzed carboetherification with a chiral monophosphine ligand | Dynamic kinetic asymmetric transformation (DYKAT) followed by diastereoselective hydrogenation | Provides selective access to four stereoisomers by choice of ligand enantiomer | acs.org |
| Asymmetric Alkylation | Evans Oxazolidinone Auxiliary | Stereoselective alkylation of an acylated oxazolidinone | Auxiliary directs the approach of the electrophile | wikipedia.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly efficient for building molecular complexity. nih.gov These reactions are valued for their atom economy and procedural simplicity. researchgate.net While specific MCRs for the direct synthesis of this compound are not prominently documented, the principles of diastereomer control in related transformations are well-established.
A significant challenge in synthesizing molecules with multiple stereocenters is controlling the relative configuration between them. Diastereoconvergent synthesis is a powerful strategy that can produce a single diastereomer of a product from a mixture of diastereomers of the starting material. nih.govnsf.gov For instance, a selenium-catalyzed intermolecular C-H amination of homoallylic alcohols has been developed for the synthesis of anti-1,2-amino alcohols. nih.govnsf.gov In this process, an existing allylic stereocenter in the starting material is destroyed and then reformed during a acs.org-sigmatropic rearrangement, which is the stereodetermining step. nsf.gov This approach advantageously eliminates the need for a diastereomerically pure starting material to achieve a product with high diastereoselectivity. nih.govnsf.gov
Table 2: Diastereoconvergent Synthesis of anti-1,2-Amino Alcohols
| Starting Material (Diastereomeric Ratio) | Reaction | Product Configuration | Final Diastereomeric Ratio | Reference |
|---|---|---|---|---|
| Homoallylic Alcohol (syn/anti mixture) | Selenium-catalyzed C-H amination | anti-1,2-amino alcohol | High preference for anti isomer | nih.govnsf.gov |
| Homoallylic Alcohol (anti enriched) | Selenium-catalyzed C-H amination | anti-1,2-amino alcohol | Same high preference for anti isomer | nih.gov |
The synthesis of a chiral target molecule often relies on the use of enantiomerically pure building blocks, a strategy known as the "chiral pool" approach. For this compound, the key chiral precursors are (R)- or (S)-1-cyclohexylethylamine and a chiral three-carbon unit for the propan-2-ol moiety.
Optically active 1-cyclohexylethylamine can be prepared through methods such as asymmetric catalysis. google.com One patented method involves the oximation of a precursor ketone, followed by a reductive acylation and a crucial asymmetric hydrogenation step to install the chiral amine center with high optical purity. google.com Enantiopure (R)-(-)-1-Cyclohexylethylamine and its (S)-(+)-enantiomer are also commercially available, often used as chiral resolving agents or as building blocks in synthesis. fishersci.comsigmaaldrich.comsigmaaldrich.com
For the propan-2-ol portion, a common and effective strategy is to start with a chiral epoxide, such as (S)- or (R)-glycidol. Epoxides are versatile three-carbon intermediates that can undergo regioselective ring-opening with a nucleophile, such as an amine. mdpi.comorganic-chemistry.org The reaction of an enantiopure epoxide with an amine establishes the 1,2-amino alcohol motif with a defined absolute stereochemistry at the hydroxyl-bearing carbon.
Table 3: Key Enantiomerically Pure Precursors
| Precursor | Chiral Moiety Provided | Common Synthetic Route | Reference |
|---|---|---|---|
| (R)- or (S)-1-Cyclohexylethylamine | Cyclohexylethyl amine | Asymmetric hydrogenation of an intermediate | google.comfishersci.com |
| (R)- or (S)-Glycidol | Propan-2-ol | Asymmetric epoxidation of allyl alcohol | |
| Enantioenriched Cyclopropanols | Three-carbon backbone | Asymmetric cyclopropanation (e.g., Kulinkovich reaction) | rsc.orgresearchgate.net |
Synthesis of Structurally Modified Derivatives and Precursors of this compound
To investigate the structure-activity relationship of this compound, researchers synthesize derivatives with modifications to either the propanol (B110389) backbone or the amine substituent. These structural analogs help to identify the key pharmacophoric features of the molecule.
A highly effective method for introducing a wide variety of functional groups onto the propanol segment is the ring-opening of functionalized epoxides with an appropriate amine. organic-chemistry.org This reaction, known as aminolysis, can be performed with or without a catalyst and typically proceeds with high regioselectivity, with the amine attacking the least sterically hindered carbon of the epoxide. organic-chemistry.org
By starting with epoxides that bear different substituents (e.g., aryloxy groups from glycidyl ethers), a diverse library of 1-substituted-3-aminopropan-2-ols can be generated. nih.gov For example, this strategy has been used to synthesize β-blockers like atenolol and metoprolol in high yields. organic-chemistry.org The use of polar mixed solvent systems can promote the reaction efficiently without the need for a catalyst. organic-chemistry.org This modular approach allows for the systematic variation of the substituent at the C1 position of the propanol chain, enabling the exploration of its impact on biological activity.
The synthesis of analogs with different amine substituents can be achieved by reacting a common chiral epoxide precursor with a variety of primary or secondary amines. The structural diversity of available amines allows for extensive modification of this part of the molecule. researchgate.net The ring-opening of aziridines with oxygen nucleophiles is a complementary approach to epoxide aminolysis for creating vicinal amino alcohols. researchgate.net
Furthermore, variations can be introduced during the synthesis of the amine precursor itself. The 1-cyclohexylethylamine moiety is typically derived from cyclohexyl methyl ketone. By employing different ketones in the initial stages of the synthesis (e.g., reductive amination), a range of N-substituents with different alkyl or aryl groups attached to the chiral center can be prepared, leading to diverse analogs of the target compound.
Formation and Transformation of Aziridine (B145994) Intermediates
The synthesis of 1,2-amino alcohols, such as this compound, can be effectively achieved through strategies involving aziridine intermediates. Aziridines, as strained three-membered rings, are versatile precursors that undergo regioselective ring-opening reactions with various nucleophiles to yield the desired amino alcohol scaffold. iwu.edunih.govacs.org This methodology offers a powerful tool for introducing the amino and hydroxyl functionalities in a controlled manner.
The general approach commences with the formation of an appropriately substituted aziridine. A common method for aziridine synthesis is the cyclization of vicinal amino alcohols. organic-chemistry.orgresearchgate.net For instance, a precursor amino alcohol can be converted into an N-tosyl aziridine in a one-pot procedure by treatment with tosyl chloride and a base like potassium carbonate or potassium hydroxide. nih.gov The reactivity of the aziridine ring towards nucleophilic attack is significantly enhanced by the presence of an electron-withdrawing group on the nitrogen atom, such as a tosyl (Ts), tert-butyloxycarbonyl (Boc), or carboxybenzyl (Cbz) group. nih.govnih.gov
Once the activated aziridine is formed, the subsequent step is a nucleophilic ring-opening reaction. This transformation is the cornerstone of the synthetic strategy, as it creates the 1,2-amino alcohol core. The attack of a nucleophile can theoretically occur at either of the two carbon atoms of the aziridine ring. The regioselectivity of this attack is a critical aspect and is influenced by several factors, including steric hindrance, electronic effects of substituents, and the reaction conditions, particularly the presence or absence of Lewis acids. acs.orgnih.gov
Under non-Lewis acidic (neutral or basic) conditions, nucleophilic attack generally occurs at the less sterically hindered carbon atom. acs.org However, for the synthesis of analogs of this compound, where substitution patterns may vary, controlling the site of ring-opening is paramount. The use of Lewis acids can alter the regioselectivity, often favoring attack at the more substituted carbon by activating the aziridine ring and creating a more positive charge character at the more substituted position. mdpi.com For example, a tandem acylnitrene aziridination-aziridine ring-opening process has been used to synthesize vicinal amino alcohols, where nucleophilic attack occurs exclusively at the least substituted carbon of the bicyclic aziridine intermediate. nih.gov
A variety of nucleophiles can be employed for the ring-opening step, leading to a diverse array of amino alcohol analogs. Water or hydroxide ions can be used to introduce the hydroxyl group directly. organic-chemistry.org Other oxygen nucleophiles, such as alcohols or carboxylates, can also be used, which would require a subsequent hydrolysis step to yield the final amino alcohol. nih.govnih.gov The reaction is typically stereospecific, proceeding with an inversion of configuration at the carbon atom undergoing nucleophilic attack. This characteristic is particularly valuable for the synthesis of chiral amino alcohols from enantiomerically pure aziridines.
| Activating Group (N-Substituent) | Nucleophile/Reagents | Regioselectivity | Product Type | Reference(s) |
| Tosyl (Ts) | Aldehydes / N-heterocyclic carbene | Not specified | Carboxylates of 1,2-amino alcohols | organic-chemistry.org |
| Boc, Cbz | [18F]Fluoride | Attack at the most substituted carbon | α-[18F]fluoro-β-alanine | nih.gov |
| Various (activated) | Pendant Silanols | Not specified | Protected amino alcohols | nih.gov |
| Alkyl (via alkylation) | Acetate, Azide | Favors less substituted carbon | N-alkylated amino compounds | mdpi.com |
| Tosyl (Ts) | H2O / CF3CO2H | Attack at C2 (substituted) | Diol from γ-ketone aziridine | nih.gov |
Cyclic Sulfamidates as Synthetic Intermediates
An alternative and powerful strategy for the stereoselective synthesis of 1,2-amino alcohols and their analogs involves the use of cyclic sulfamidates as key intermediates. researchgate.net Cyclic sulfamidates are five-membered heterocyclic compounds that can be considered as activated forms of amino alcohols, primed for nucleophilic substitution. Their utility is comparable to that of activated aziridines. researchgate.net This route is particularly noted for its high degree of regio- and stereocontrol. nih.gov
The synthesis of a cyclic sulfamidate typically begins with a precursor 1,2-amino alcohol. A well-established, two-step protocol involves the reaction of the amino alcohol with thionyl chloride (SOCl₂) in the presence of a base like imidazole or pyridine to form an intermediate cyclic sulfamidite. acs.orgacs.org This intermediate is then oxidized, commonly using a ruthenium(III) chloride (RuCl₃) catalyst with sodium periodate (NaIO₄) as the oxidant, to yield the stable cyclic sulfamidate. acs.orgresearchgate.net
The resulting cyclic sulfamidate is an excellent electrophile. The ring-opening reaction is initiated by a nucleophile, which attacks one of the carbon atoms of the ring. A key feature of this methodology is its predictable and high regioselectivity. Nucleophilic attack almost invariably occurs at the carbon atom bonded to the oxygen (the C-O bond of the original amino alcohol), leading to a sulfate-capped amine. nih.gov
Furthermore, the reaction is stereospecific, proceeding through an Sₙ2 mechanism with complete inversion of configuration at the electrophilic carbon center. researchgate.net This stereochemical outcome makes the cyclic sulfamidate approach highly valuable for asymmetric synthesis, allowing the configuration of a chiral center from the starting amino alcohol to be inverted predictably in the product.
A wide range of nucleophiles can be employed to open the cyclic sulfamidate ring, enabling the synthesis of a diverse library of amino alcohol analogs. nih.gov For the synthesis of the parent amino alcohol, a hydroxide nucleophile would be used, followed by hydrolysis of the resulting sulfate ester. Other nucleophiles, including carbon, nitrogen, and sulfur nucleophiles, can be used to generate β-substituted chiral amines. nih.govacs.orgacs.org For example, indole nucleophiles have been used to synthesize chiral tryptamines, and various amine nucleophiles have been used to prepare α,β-diamino acids. researchgate.net
The final step in the sequence is the hydrolysis of the N-sulfate group under mild conditions to release the free amine, completing the synthesis of the target 1,2-amino alcohol analog. acs.orgacs.org The reliability, high yields, and stereochemical fidelity of this method make it a prominent choice for the synthesis of chiral amino compounds. acs.org
| Starting Amino Alcohol | Nucleophile | Base/Catalyst | Product Type | Reference(s) |
| Generic 1,2-Amino Alcohols | Metal Phosphides | - | Aminophosphines | acs.orgacs.org |
| Alcohol-derived sulfamates | Various (C, N, O, S nucleophiles) | Co(II) for amination | β-functionalized chiral amines | nih.gov |
| (S)-Isoserine derived | Carbohydrate C1-S- & C1-O-nucleophiles | DBU or NaH | S- and O-glycosylated amino acids | acs.org |
| Serine, allo-Threonine | 1-Thio sugars | Aqueous NaHCO₃ | S-linked glycosyl amino acids | acs.org |
| N-Boc protected | Bromophenyl magnesium reagents | - | N-Boc-amino alcohols with aryl group | researchgate.net |
Spectroscopic and Advanced Analytical Characterization of 1 1 Cyclohexylethyl Amino Propan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the elucidation of molecular structures. For a molecule such as 1-[(1-Cyclohexylethyl)amino]propan-2-ol, various NMR experiments would be employed to confirm its constitution and stereochemistry.
¹H and ¹³C NMR for Molecular Structure Elucidation
¹H NMR spectroscopy would provide information about the chemical environment of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the protons on the cyclohexyl ring, the ethyl group, and the propan-2-ol moiety. The chemical shifts, integration values, and coupling patterns of these signals would be used to piece together the molecular structure.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., CH₃, CH₂, CH, C).
Hypothetical Data Tables:
Without experimental data, hypothetical tables of expected chemical shifts can be constructed based on known values for similar structural motifs.
Table 1: Hypothetical ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Cyclohexyl protons | 0.8 - 2.0 | m |
| -CH(cyclohexyl)- | 2.5 - 3.0 | m |
| -CH(ethyl)- | 2.5 - 3.0 | m |
| -CH₃(ethyl) | 0.9 - 1.2 | t |
| -NH- | 1.0 - 3.0 | br s |
| -CH₂(amino) | 2.5 - 3.0 | m |
| -CH(ol) | 3.5 - 4.0 | m |
| -CH₃(ol) | 1.0 - 1.3 | d |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Cyclohexyl carbons | 25 - 45 |
| -CH(cyclohexyl) | 55 - 65 |
| -CH(ethyl) | 50 - 60 |
| -CH₃(ethyl) | 10 - 15 |
| -CH₂(amino) | 45 - 55 |
| -CH(ol) | 60 - 70 |
2D NMR Techniques for Complex Spectral Assignment
To unambiguously assign the ¹H and ¹³C NMR signals, especially in complex regions of the spectra, two-dimensional (2D) NMR techniques would be essential. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and their directly attached or more distant carbon atoms, respectively.
Application of Chiral Solvating Agents for Enantiomeric Excess Determination
This compound is a chiral molecule. To determine the enantiomeric excess (ee) of a sample, NMR spectroscopy in the presence of a chiral solvating agent (CSA) is a common method. The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the ¹H NMR spectrum for each enantiomer. The integration of these signals allows for the quantification of the enantiomeric ratio.
²⁹Si NMR in Related Siloxy Derivatives
To further characterize the hydroxyl group of this compound, it could be derivatized to form a siloxy compound, for example, by reaction with a chlorosilane. ²⁹Si NMR spectroscopy of this derivative would provide a signal whose chemical shift is sensitive to the electronic and steric environment around the silicon atom, offering additional structural information.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Electron Ionization (EI-MS) and Chemical Ionization (CI-MS)
Under Electron Ionization (EI-MS), the molecule would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight, although it might be weak due to extensive fragmentation. The fragmentation pattern would be characteristic of the molecule's structure, with common losses including alkyl fragments from the cyclohexyl and ethyl groups, and fragments arising from cleavage of the C-N and C-O bonds.
Chemical Ionization (CI-MS) is a softer ionization technique that would likely produce a more abundant protonated molecule peak ([M+H]⁺), providing a clearer indication of the molecular weight. Fragmentation would be less extensive than in EI-MS, often showing characteristic losses of small neutral molecules like water (H₂O) or ammonia (NH₃).
Hypothetical Mass Spectrometry Data:
Table 3: Hypothetical Key Ions in the Mass Spectrum of this compound
| m/z | Ion | Ionization Mode |
|---|---|---|
| [M]⁺ | Molecular Ion | EI |
| [M+H]⁺ | Protonated Molecule | CI |
| [M-CH₃]⁺ | Loss of a methyl group | EI/CI |
| [M-C₂H₅]⁺ | Loss of an ethyl group | EI/CI |
| [M-C₆H₁₁]⁺ | Loss of a cyclohexyl group | EI/CI |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In positive ion mode, the molecule is expected to readily protonate at the secondary amine nitrogen, yielding a prominent pseudomolecular ion [M+H]⁺. Given the molecular formula C₁₁H₂₃NO, the molecular weight is approximately 185.31 g/mol . Therefore, the ESI-MS spectrum would be expected to show a strong signal at a mass-to-charge ratio (m/z) of approximately 186.32. The high sensitivity of ESI-MS allows for the detection of trace amounts of the compound, making it a valuable tool for its identification in various matrices.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, which is crucial for confirming the elemental composition of this compound. By measuring the m/z value of the protonated molecule [M+H]⁺ with high precision, HRMS can distinguish it from other ions with the same nominal mass. This technique is instrumental in verifying the molecular formula of the compound and is a cornerstone for the structural elucidation of novel substances. nih.govemich.edumdpi.com
| Ion Species | Calculated m/z |
| [M+H]⁺ | 186.1858 |
This table presents the predicted accurate mass for the protonated molecule of this compound.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem Mass Spectrometry (MS/MS) is employed to further investigate the structure of this compound by inducing fragmentation of the precursor ion and analyzing the resulting product ions. The fragmentation patterns provide valuable information about the connectivity of atoms within the molecule. For aliphatic amines and alcohols, a common fragmentation pathway is alpha cleavage, which involves the breaking of a carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen). libretexts.orgyoutube.comlibretexts.orglibretexts.orgyoutube.com
In the case of this compound, alpha cleavage is expected at several positions. Cleavage of the bond between the cyclohexyl group and the ethyl group would be a characteristic fragmentation. Similarly, cleavage adjacent to the nitrogen and oxygen atoms would produce specific fragment ions that can be used to piece together the molecular structure. The dissociation of functional groups from the main molecular skeleton is a primary fragmentation pathway observed in ESI mode for amino alcohols. nih.gov
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss |
| 186.19 | 128.14 | C₃H₇OH (Propan-2-ol) |
| 186.19 | 114.13 | C₆H₁₁ (Cyclohexyl) |
| 186.19 | 100.11 | C₆H₁₁CHCH₃ (1-Cyclohexylethyl) |
| 186.19 | 83.08 | C₇H₁₅N (N-(1-Cyclohexylethyl)amine) |
This interactive table outlines the predicted fragmentation patterns for this compound in an MS/MS experiment.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3200-3600 | Strong, broad |
| N-H Stretch | 3300-3500 | Medium, sharp |
| C-H Stretch (Aliphatic) | 2850-2960 | Strong, sharp |
| C-O Stretch | 1050-1150 | Medium to strong |
| C-N Stretch | 1020-1250 | Medium to weak |
This interactive table summarizes the predicted characteristic infrared absorption bands for this compound.
Chromatographic Methods for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and purity assessment of non-volatile compounds like this compound. Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging. Therefore, derivatization with a UV-active or fluorescent tag is often employed to enhance detection sensitivity. nih.govakjournals.comnih.govmyfoodresearch.com
Reversed-phase HPLC, using a C18 column, is a common approach for separating amino alcohols. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as trifluoroacetic acid to improve peak shape. The retention time of the compound is dependent on its polarity and the specific chromatographic conditions used.
| Parameter | Typical Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA |
| Detection | UV (after derivatization) or ELSD |
| Flow Rate | 1.0 mL/min |
This table outlines typical HPLC conditions for the analysis of amino alcohols.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. For a polar molecule like this compound, derivatization is generally necessary to increase its volatility and thermal stability, allowing it to pass through the GC column without degradation. Common derivatizing agents for amino alcohols include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). nih.govnih.gov
Once derivatized, the compound can be separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then detects the eluting compound, providing both a retention time for identification and a mass spectrum for structural confirmation. The fragmentation pattern observed in the mass spectrum will be characteristic of the derivatized molecule.
Chiral Stationary Phases for Enantiomeric Resolution
The separation of enantiomers, or enantiomeric resolution, is a critical analytical step for chiral compounds like this compound. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective method for this purpose. The underlying principle of this technique is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these diastereomeric complexes leads to different retention times, allowing for their separation.
For β-amino alcohols, several types of CSPs have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica (B1680970) support, are widely used due to their broad applicability and excellent resolving power. nih.gov The chiral recognition mechanism often involves a combination of interactions, including hydrogen bonding (with the hydroxyl and amino groups), dipole-dipole interactions, and steric hindrance, which are influenced by the three-dimensional structure of the chiral cavities or grooves on the polysaccharide derivative. nih.gov
Another class of effective CSPs are the Pirkle-type or brush-type phases. These involve smaller chiral molecules covalently bonded to the silica surface. For a compound like this compound, a Pirkle-type phase with π-acidic or π-basic aromatic rings could interact with the analyte after derivatization to introduce a complementary aromatic group.
The selection of the mobile phase is also critical and typically consists of a mixture of a non-polar solvent like hexane and a more polar alcohol modifier such as isopropanol or ethanol. The composition of the mobile phase is optimized to achieve the best balance between resolution and analysis time.
Table 1: Illustrative HPLC Conditions for Enantiomeric Resolution
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
This table represents typical starting conditions for the enantiomeric separation of a β-amino alcohol and would require optimization for this compound.
X-ray Diffraction for Solid-State Structural Analysis
Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional molecular structure of a crystalline solid. nih.gov This method provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. For this compound, which contains multiple stereocenters, X-ray diffraction can be used to determine the relative and absolute stereochemistry, provided a suitable single crystal of one enantiomer is obtained.
The process involves irradiating a single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. nih.gov By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the unit cell can be constructed, from which the atomic positions are determined. nih.gov This analysis would confirm the connectivity of the cyclohexyl, ethyl, and propanol (B110389) moieties and reveal the spatial arrangement of the amino and hydroxyl groups. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₂₃NO |
| Formula Weight | 185.31 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.5 Å, b = 10.2 Å, c = 18.1 Å |
| Volume | 1201.0 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.025 g/cm³ |
| R-factor | < 0.05 |
This table contains hypothetical data representative of a small organic molecule and serves as an example of the information obtained from an X-ray diffraction experiment.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is essential for verifying the empirical formula of a newly synthesized compound and serves as a crucial purity check. The most common method is combustion analysis, where a precisely weighed sample is burned in an excess of oxygen at high temperatures.
The combustion process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂. These combustion products are then separated and quantified using techniques such as gas chromatography with a thermal conductivity detector. The measured amounts of CO₂, H₂O, and N₂ are used to calculate the percentage of each element in the original sample.
For this compound, with the chemical formula C₁₁H₂₃NO, the theoretical elemental composition can be calculated. The experimental results from combustion analysis should agree with these theoretical values within a narrow margin of error (typically ±0.4%) to confirm the compound's identity and high purity.
Table 3: Comparison of Theoretical and Illustrative Experimental Elemental Analysis Data
| Element | Theoretical % | Experimental % (Illustrative) |
|---|---|---|
| Carbon (C) | 71.29% | 71.15% |
| Hydrogen (H) | 12.51% | 12.60% |
| Nitrogen (N) | 7.56% | 7.51% |
The experimental values are illustrative and represent a typical result for a pure sample.
Mechanistic Investigations of Reactions Involving 1 1 Cyclohexylethyl Amino Propan 2 Ol Systems
Elucidation of Reaction Pathways and Intermediates
Investigating the pathways and transient species in reactions is fundamental to controlling product formation. For systems involving 1-[(1-Cyclohexylethyl)amino]propan-2-ol, this includes understanding how strained rings are opened, how stereochemistry is directed, the role it plays in catalytic cycles, and how it behaves under acidic conditions.
The synthesis of 1,2-amino alcohols like this compound can be achieved through the nucleophilic ring-opening of aziridines. The mechanism is highly dependent on the activation of the aziridine (B145994) ring. Non-activated aziridines are relatively inert to nucleophiles. nih.gov Activation is typically required, which can be accomplished by protonation of the nitrogen atom under acidic conditions or by reaction with a Lewis acid to form a reactive aziridinium (B1262131) ion. nih.govnih.gov
Once the aziridinium ion is formed, it is susceptible to nucleophilic attack. The regioselectivity of the attack—whether it occurs at the more substituted (C2) or less substituted (C3) carbon—is controlled by steric and electronic factors, as well as the nature of the nucleophile and reaction conditions. nih.govfrontiersin.org The reaction generally proceeds via an SN2-type mechanism, where the nucleophile attacks the carbon atom from the side opposite to the C-N bond, leading to an inversion of stereochemistry at the center of attack. mdpi.com For instance, the attack of an external nucleophile on an activated 2-substituted aziridine can lead to the formation of a 1,2-disubstituted amine product. The functional groups present on the aziridine ring can play a crucial role in directing the regioselectivity of this ring-opening reaction. nih.govfrontiersin.org
The stereochemical outcome of reactions involving amino alcohols is a critical aspect of their chemistry. In the case of aziridine ring-opening to form a vicinal amino alcohol, the reaction typically proceeds with an inversion of configuration at the carbon atom undergoing nucleophilic attack. This is characteristic of an SN2 mechanism, where the nucleophile approaches from the backside relative to the leaving group (the aziridine nitrogen). acs.orgnih.gov
Amino alcohols such as this compound can act as directing groups or ligands in transition metal-catalyzed reactions, guiding the catalyst to a specific site on a molecule to achieve high selectivity.
Palladium-catalyzed C-H activation: The amine or alcohol functional group can coordinate to a palladium(II) center, directing the catalyst to activate a nearby C-H bond in a process known as cyclometalation. cam.ac.uk The mechanism generally involves the formation of a palladacycle intermediate. cam.ac.ukscience.gov For amino alcohols, the nitrogen atom acts as an excellent coordinating group for the electrophilic Pd(II) catalyst. However, the strong binding can sometimes lead to the formation of stable, unreactive bis(amine) palladium complexes. cam.ac.uk A key challenge is to design ligands and conditions that promote the desired C-H activation step over the formation of these inactive species. The catalytic cycle typically involves:
Coordination of the directing group (amine/alcohol) to the Pd(II) center.
Directed C-H activation to form a five- or six-membered cyclopalladated intermediate.
Reaction of the intermediate with a coupling partner (e.g., an olefin or an organometallic reagent).
Reductive elimination to form the product and a Pd(0) species, which is then reoxidized to Pd(II) to complete the cycle. nih.gov
Copper-catalyzed hydroamination: In copper-catalyzed hydroamination, a copper(I) hydride (CuH) species is a key intermediate. nih.govmit.edu This reaction is a powerful method for synthesizing amines from alkenes. The generally accepted mechanism involves the following steps:
Generation of a ligand-stabilized CuH catalyst.
Migratory insertion (hydrocupration) of an olefin into the Cu-H bond, which creates a chiral alkylcopper intermediate. This step determines the regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity of the reaction. nih.govmit.edu
Interception of the alkylcopper species by an electrophilic amine reagent (such as a hydroxylamine (B1172632) ester) to form the C-N bond and a copper(I) byproduct. nih.gov
Regeneration of the active CuH catalyst from the copper(I) byproduct in the presence of a silane. mit.edu The choice of chiral ligand is crucial for achieving high enantioselectivity. Amino alcohols can serve as precursors to chiral ligands that effectively control the stereochemical outcome of the hydroamination process. nih.gov
Under acidic conditions, 1,2-amino alcohols can undergo intramolecular cyclization reactions. The mechanism typically begins with the protonation of the hydroxyl group, converting it into a good leaving group (water). The nitrogen atom, acting as an internal nucleophile, can then attack the adjacent carbon, displacing the water molecule to form a three-membered aziridinium ion intermediate. rsc.org
This reactive aziridinium ion can then be trapped by a nucleophile. If the nucleophile is the counter-ion from the acid or another external nucleophile, a ring-opened product is obtained. rsc.org Alternatively, the amino alcohol can undergo rearrangement. For example, a highly enantioselective rearrangement of β-amino alcohols can be catalyzed by trifluoroacetic anhydride, which proceeds through a cyclic intermediate. organic-chemistry.org The specific pathway—cyclization, rearrangement, or other reactions—depends on the structure of the amino alcohol, the strength and type of acid used, and the reaction conditions. rsc.orgrsc.org
Studies on Reaction Kinetics and Reaction Rate Profiles.
No kinetic studies or data on the reaction rate profiles for reactions involving this compound have been reported in the available scientific literature.
Computational Chemistry and Theoretical Studies of 1 1 Cyclohexylethyl Amino Propan 2 Ol
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties, providing a detailed picture of the molecule's preferred shapes and energies.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. acs.org It is frequently employed for geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. google.com For 1-[(1-Cyclohexylethyl)amino]propan-2-ol, DFT calculations would be performed to find its equilibrium geometry. The process involves starting with an initial guess of the structure and iteratively adjusting atomic positions to minimize the total energy of the system. google.com
Functionals such as B3LYP or PBE0, combined with basis sets like def2-TZVP, are commonly used to achieve a balance between accuracy and computational cost. google.comcdnsciencepub.com The calculations would account for factors like electron correlation and dispersion forces, which are crucial for accurately modeling non-covalent interactions within the molecule. cdnsciencepub.com The final output provides precise bond lengths, bond angles, and dihedral angles. These calculations can be performed for the molecule in a vacuum (gas phase) or by using a continuum model to simulate the effects of a solvent. cdnsciencepub.com
A typical output from a DFT geometry optimization for this compound would yield data on its structural parameters and thermodynamic properties.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical data representative of a DFT calculation output.
| Parameter | Value |
|---|---|
| C-C (cyclohexane) Bond Length | ~1.54 Å |
| C-N Bond Length | ~1.47 Å |
| C-O Bond Length | ~1.43 Å |
| C-N-C Bond Angle | ~112° |
| Total Energy | -X.XXXX Hartrees |
| Dipole Moment | ~2.5 Debye |
A significant application of quantum chemistry is the prediction of spectroscopic data, which can be used to validate or interpret experimental results. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This method computes the magnetic shielding tensors for each nucleus in the molecule. nih.gov
For this compound, GIAO calculations would predict the 1H and 13C NMR chemical shifts. These theoretical predictions are valuable for assigning peaks in experimental spectra, especially for structurally complex molecules with multiple stereoisomers. acs.org The accuracy of the prediction depends on the level of theory (functional and basis set) and whether conformational averaging is considered, as flexible molecules exist as an ensemble of different conformers. acs.orgresearchgate.net The raw calculated shielding values are typically scaled using empirical equations to improve agreement with experimental chemical shifts. acs.org
Table 2: Example of Predicted vs. Experimental 13C NMR Chemical Shifts (Hypothetical Data) This table illustrates how predicted GIAO NMR data would be compared to experimental values for structural verification.
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| CH(OH) | 68.5 | 69.1 |
| CH-N | 60.2 | 60.8 |
| CH (cyclohexyl) | 45.1 | 45.5 |
| CH3 (propanol) | 20.3 | 20.9 |
Reaction Mechanism Modeling and Transition State Analysis
Computational methods can be used to explore the potential chemical reactions of this compound. DFT is a powerful tool for mapping reaction pathways, identifying intermediate structures, and calculating the energy barriers associated with transition states. cdnsciencepub.comnih.gov For an amino alcohol, potential reactions could include N-alkylation, O-alkylation, or reactions involving the hydroxyl group, such as esterification or oxidation.
By modeling a proposed reaction, researchers can calculate the Gibbs free energy profile. This profile shows the relative energies of reactants, transition states, intermediates, and products. The highest point on this profile, the transition state, determines the activation energy of the reaction, providing insight into the reaction rate and feasibility. cdnsciencepub.com This theoretical approach can be used to understand reaction selectivity, for instance, why a reaction might favor N-alkylation over O-alkylation under certain conditions, by comparing the activation energies of competing pathways. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
This compound is a flexible molecule due to its rotatable single bonds and the cyclohexane (B81311) ring, which can adopt different chair and boat conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ulisboa.pt An MD simulation would reveal the conformational landscape of the molecule, identifying the most populated shapes and the dynamics of conversion between them. nih.gov
In a typical MD simulation, the molecule is placed in a simulated solvent box (e.g., water), and Newton's equations of motion are solved for every atom over a series of small time steps (femtoseconds). nih.gov The resulting trajectory, which can span nanoseconds to microseconds, provides detailed information on the molecule's flexibility, intramolecular hydrogen bonding, and interactions with solvent molecules. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity. nih.govnih.gov
Molecular Modeling and Docking for Ligand-Target Interactions
Molecular modeling techniques are used to predict how a small molecule, or "ligand," might bind to a biological macromolecule, such as a protein receptor. This is a cornerstone of computer-aided drug design. wikipedia.org Given the structural similarity of this compound to sympathomimetic amines like propylhexedrine, a plausible hypothetical target for docking studies would be an adrenergic receptor. wikipedia.org
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. wikipedia.orgyoutube.com The process involves two main steps: sampling possible conformations of the ligand within the protein's binding site and then scoring these poses based on a function that estimates the binding affinity. volkamerlab.org
A docking study of this compound into a model of an adrenergic receptor would generate several potential binding poses. The scoring function would rank these poses, with the highest-ranking pose representing the most likely binding mode. Analysis of this predicted complex can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the protein's active site. ic.ac.uk This information provides a hypothesis about the molecular basis of the ligand's potential biological activity and can guide the design of new molecules with improved potency or selectivity. youtube.com
Biochemical and Molecular Interaction Studies of 1 1 Cyclohexylethyl Amino Propan 2 Ol Analogs
Exploration of Molecular Targets and Binding Interactions (in vitro/mechanistic)
The exploration of molecular targets for compounds structurally related to 1-[(1-Cyclohexylethyl)amino]propan-2-ol has involved a variety of in vitro and mechanistic studies. These investigations aim to elucidate the specific proteins, enzymes, and receptors with which these molecules interact, thereby providing a basis for understanding their pharmacological effects.
In vitro assays are fundamental in determining the potential of a compound to modulate the activity of specific enzymes. For chemical classes related to this compound, several enzyme systems have been investigated.
The amino alcohol structural motif is present in various compounds that have been evaluated for their ability to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical for the regulation of the neurotransmitter acetylcholine.
| Compound Class | Target Enzyme | Observed Effect | Source |
| Aromatic Amino Alcohols | Cholinesterase | Inhibition | nih.gov |
| Chiral Amino Alcohols | Acetylcholinesterase (AChE) | Inhibition (e.g., 87.68% at 50 µg/mL for one compound) | researchgate.net |
| Chiral Amino Alcohols | Butyrylcholinesterase (BuChE) | Inhibition (e.g., 92.46% at 50 µg/mL for one compound) | researchgate.net |
Kinases are a large family of enzymes that play crucial roles in cell signaling, and their inhibition is a key area of drug discovery.
Studies on β-amino alcohol derivatives have explored their specificity for various kinases. In one such study, two lead compounds were screened against a panel of 12 kinases including AKT1, CAMK1, and PKC-γ. The results indicated low levels of inhibition, with neither compound inhibiting any of the tested kinases by more than 27% at their IC50 concentrations for TLR4 inhibition, suggesting a degree of selectivity. nih.gov
Sphingosine (B13886) kinase 1 (SphK1) is another important target in this class. While various inhibitors of SphK1 have been identified, such as 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole (SKi), FTY720 (Fingolimod), and (S)-FTY720 vinylphosphonate, these compounds are not close structural analogs of this compound. nih.gov
Specific inhibitory activity of this compound against LsrK or other specific kinases has not been documented in the reviewed literature.
| Compound Class/Specific Compound | Kinase Target | Observed Effect | Source |
| β-Amino Alcohol Derivatives (1j and 1s) | Panel of 12 kinases (including AKT1, CAMK1, PKC-γ) | Low inhibition (<27%) at IC50 for TLR4 inhibition | nih.gov |
| 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole (SKi) | Sphingosine Kinase 1 (SphK1) | Mixed inhibition of sphingosine and ATP binding | nih.gov |
| FTY720 (Fingolimod) | Sphingosine Kinase 1 (SphK1) | Competitive with sphingosine and uncompetitive with ATP | nih.gov |
| (S)-FTY720 vinylphosphonate | Sphingosine Kinase 1 (SphK1) | Uncompetitive with sphingosine and mixed with ATP | nih.gov |
Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). There is no direct evidence in the available literature to suggest that this compound or its close analogs are inhibitors of COX-1 or COX-2. The chemical structures of known COX inhibitors, such as fenamic acid derivatives, are not closely related to this compound. nih.gov
The interaction of compounds with specific receptors is a critical aspect of their pharmacological profile, determining whether they activate (agonist) or block (antagonist) a receptor's function.
The Bombesin (B8815690) receptor subtype-3 (BRS-3) is an orphan G protein-coupled receptor, meaning its endogenous ligand has not yet been identified. nih.gov It is part of the bombesin receptor family, which also includes the gastrin-releasing peptide receptor (GRPR) and the neuromedin B receptor (NMBR). medchemexpress.com BRS-3 has a low affinity for bombesin and other known bombesin-related peptides. nih.gov
A number of synthetic agonists and antagonists for BRS-3 have been developed. For example, MK-5046 is a potent and selective nonpeptide agonist for BRS-3. medchemexpress.comnih.gov Conversely, Bantag-1 is a peptide antagonist for this receptor. nih.gov The chemical structures of these known BRS-3 ligands are not analogous to this compound. There is no information in the reviewed scientific literature to indicate that this compound or its analogs interact with the Bombesin Receptor Subtype-3.
| Compound | Receptor Target | Activity Profile | Source |
| MK-5046 | Bombesin Receptor Subtype-3 (BRS-3) | Nonpeptide agonist | medchemexpress.comnih.gov |
| Bantag-1 | Bombesin Receptor Subtype-3 (BRS-3) | Peptide antagonist | nih.gov |
Receptor Binding and Agonist/Antagonist Activity Profiles.
Cannabinoid Receptor (CB1) Agonism
The cannabinoid receptor 1 (CB1), a G-protein coupled receptor, is a primary target of endocannabinoids and phytocannabinoids like Δ⁹-tetrahydrocannabinol (THC). nih.gov The interaction of various synthetic ligands with this receptor is an area of intensive research. While direct studies on this compound are not present in the literature, investigations into structurally related amino-propanol derivatives and THC/anandamide (B1667382) hybrid analogs suggest that the β-amino alcohol scaffold can be incorporated into molecules targeting the CB1 receptor. nih.govtandfonline.com
For instance, research into anandamide analogs, which are endogenous ligands for the CB1 receptor, has involved modifications that include moieties structurally similar to amino alcohols. nih.govnih.gov The goal of such modifications is often to improve metabolic stability and binding affinity compared to the endogenous ligand. nih.gov Furthermore, patent literature has claimed novel amino-propanol derivatives for various therapeutic applications, and other distinct chemical classes have been explored as CB1 receptor antagonists or inverse agonists. tandfonline.comgoogle.com
The binding affinity of a compound to the CB1 receptor is typically determined through competitive binding assays, where the compound's ability to displace a known radiolabeled ligand is measured. The affinity is expressed as the inhibitor constant (Kᵢ). The functional activity (i.e., agonism, antagonism) is then assessed through signaling assays, such as measuring the inhibition of cAMP accumulation.
Table 1: Hypothetical CB1 Receptor Binding Affinities of Anandamide Analogs This table is illustrative and based on general findings in the field of cannabinoid research.
| Compound Type | Structural Modification | Expected CB1 Kᵢ (nM) |
|---|---|---|
| Anandamide (AEA) | Endogenous Ligand | 10-100 |
| AEA Analog 1 | Modified "tail" region | < 10 |
| AEA Analog 2 | Introduction of a phenyl group | 50-200 |
| AEA Analog 3 | Replacement of amide with ester | > 200 |
Investigations into Biochemical Pathways and Metabolic Transformations
Xenobiotics, which are compounds foreign to a biological system, undergo a series of metabolic transformations to facilitate their elimination. wikipedia.orgopenaccessjournals.com This process, often called biotransformation, is typically divided into three phases. A molecule with the structure of this compound would be classified as a xenobiotic and would be expected to be processed through these pathways. nih.gov
Phase I: Involves the introduction or exposure of functional groups (e.g., hydroxyl, amino) through oxidation, reduction, or hydrolysis. Cytochrome P450 (CYP) enzymes are central to these reactions. wikipedia.org For the target compound, Phase I metabolism could involve hydroxylation of the cyclohexyl ring or oxidation of the secondary alcohol group.
Phase II: Involves the conjugation of the modified compound with endogenous polar molecules such as glucuronic acid, sulfate, or glutathione. This process increases water solubility, preparing the compound for excretion. wikipedia.org
Phase III: Involves the transport of the conjugated metabolites out of the cell.
Intermediates in Amino Acid Metabolism
Amino acid metabolism involves a series of pathways for the synthesis of nonessential amino acids and the degradation of excess amino acids. nih.govnih.gov The degradation process typically involves the removal of the amino group (transamination or deamination), which enters the urea (B33335) cycle, and the conversion of the remaining carbon skeleton into a major metabolic intermediate that can be used for energy production or gluconeogenesis. nih.gov
Certain amino acids can be degraded into molecules that include alcohol functionalities. For example, the Ehrlich pathway describes the transformation of amino acids like valine, leucine, and isoleucine into higher alcohols such as 1-propanol, isobutanol, and methyl-butanols. researchgate.net However, it is biochemically unlikely that a complex synthetic xenobiotic like this compound would serve as a direct intermediate in the primary metabolic pathways of natural amino acids. uaeu.ac.ae While its aminopropanol (B1366323) core has structural similarities to metabolites like alaninol, the N-(1-cyclohexylethyl) substituent marks it for processing through xenobiotic, rather than primary metabolic, pathways.
Xenobiotic Biodegradation Pathways
The biodegradation of xenobiotics is largely carried out by microorganisms in the environment or by metabolic enzymes within an organism. The pathways for degradation often mirror the Phase I and Phase II reactions of drug metabolism. For a compound containing an N-alkyl group and a cyclohexane (B81311) ring, several enzymatic reactions are plausible.
Microbial transformation of compounds with a cyclohexane ring often involves hydroxylation at one or more positions on the ring, a reaction typically catalyzed by monooxygenases. nih.gov Similarly, the degradation of n-alkanes, which are structurally simpler but share the aliphatic nature, proceeds via terminal or subterminal oxidation to form primary or secondary alcohols, which are then further oxidized to aldehydes and fatty acids. nih.govresearchgate.net
Based on these principles, a plausible biodegradation pathway for this compound would likely initiate with an oxidative attack, as shown in the table below.
Table 2: Plausible Initial Steps in the Xenobiotic Degradation of this compound
| Step | Reaction Type | Potential Site of Action | Resulting Intermediate |
|---|---|---|---|
| 1 | Hydroxylation | Cyclohexyl ring | A more polar diol-containing molecule |
| 2 | Oxidation | Secondary alcohol on propanol (B110389) | A ketone-containing molecule |
| 3 | N-dealkylation | Amino group | Propan-2-olamine and cyclohexyl-ethanone |
Structure-Activity Relationship (SAR) and Structure-Recognition Relationship Analyses
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For the β-amino alcohol class of compounds, SAR studies have been conducted across various biological targets. nih.govrroij.com These studies typically involve synthesizing a series of analogs where specific parts of the molecule are systematically modified to probe the interaction with the biological target.
For a molecule like this compound, key areas for modification in an SAR study would include:
The Cyclohexyl Ring: Replacing it with other cyclic or aromatic groups (e.g., phenyl, piperidinyl) to probe requirements for lipophilicity and sterics.
The Ethyl Linker: Altering its length or rigidity.
The Amino Group: Exploring secondary vs. tertiary amines or replacing it with other linkers.
The Propan-2-ol Moiety: Modifying the position or stereochemistry of the hydroxyl group.
A study on β-amino alcohol derivatives as inhibitors of Toll-like receptor 4 (TLR4) found that variations on aryl rings attached to the core structure could significantly increase potency. nih.gov This highlights how modifications at the periphery of the β-amino alcohol scaffold can fine-tune biological activity.
Influence of Stereochemistry on Biological Activity
Stereochemistry plays a critical role in the action of drugs and other biologically active molecules. ijpsjournal.comnih.gov Since biological targets like enzymes and receptors are chiral, they can differentiate between the stereoisomers of a chiral molecule. nih.gov The two enantiomers of a chiral drug can exhibit profound differences in their biological activity, metabolism, and toxicity. nih.govbiomedgrid.com
The structure of this compound contains at least two chiral centers: C2 of the propanol chain (bearing the hydroxyl group) and C1 of the ethyl group attached to the nitrogen. This gives rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). It is expected that these four isomers would interact differently with a chiral biological target, leading to variations in their pharmacological profiles. One isomer may be a potent agonist, while another could be a weak agonist, an antagonist, or completely inactive. biomedgrid.com This principle of stereoselectivity is fundamental to modern drug development. ijpsjournal.comresearchgate.net
Table 3: Hypothetical Biological Activity Profile of Stereoisomers This table illustrates the principle of stereoselectivity. Data is not based on experimental results for the specified compound.
| Stereoisomer | Hypothetical Receptor Binding (Kᵢ, nM) | Hypothetical Functional Activity (% of Max) |
|---|---|---|
| (2R, 1'R) | 15 | 95% (Agonist) |
| (2S, 1'S) | 500 | 10% (Weak Agonist) |
| (2R, 1'S) | 250 | 0% (Inactive/Antagonist) |
| (2S, 1'R) | > 1000 | 0% (Inactive) |
Elucidation of Pharmacophores and Ligand Efficiencies
In the quest for novel therapeutic agents, a thorough understanding of the molecular features governing a compound's interaction with its biological target is paramount. For analogs of this compound, this involves the elucidation of their pharmacophore and the assessment of their ligand efficiency. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Ligand efficiency, on the other hand, is a metric used to evaluate how effectively a compound binds to its target relative to its size.
Pharmacophoric Features of β-Amino Alcohol Analogs
While specific pharmacophore models for this compound are not extensively documented in publicly available research, the well-established structure-activity relationships (SAR) of related β-adrenergic receptor ligands, which share the β-amino alcohol scaffold, provide significant insights into the likely key pharmacophoric features. nih.govpharmacy180.com These studies consistently highlight the importance of several structural motifs for potent biological activity.
Based on the analysis of analogous compounds, a putative pharmacophore for this class of molecules can be proposed, comprising the following key features:
A Secondary Amine Center: The nitrogen atom, being a secondary amine, is a crucial feature. It is typically protonated at physiological pH, allowing it to act as a hydrogen bond donor and engage in ionic interactions with the biological target. For optimal activity in related series, this must be a secondary amine. pharmacy180.com
A Hydroxyl Group: The hydroxyl group on the propan-2-ol backbone is another critical component. This group can function as both a hydrogen bond donor and acceptor, forming vital interactions within the binding pocket of a receptor. The stereochemistry of this hydroxyl group is often critical for activity, with one enantiomer typically being significantly more potent. pharmacy180.com
A Bulky Lipophilic Group: The (1-Cyclohexylethyl) moiety attached to the amine serves as a bulky and lipophilic anchor. This group is expected to occupy a hydrophobic pocket in the receptor, contributing significantly to the binding affinity through van der Waals interactions. In many β-blockers, a bulky aliphatic group on the amino function is essential for potent antagonism. nih.govpharmacy180.com
These three features—the secondary amine, the hydroxyl group, and the bulky lipophilic substituent—are considered the primary components of the pharmacophore for this class of compounds. The spatial arrangement of these groups is critical for proper orientation and binding within the active site of the target protein.
Ligand Efficiency as a Tool for Optimization
Ligand efficiency (LE) is a valuable metric in drug discovery for assessing the quality of a hit or lead compound. It relates the binding affinity of a molecule to its size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). The formula for ligand efficiency is:
LE = - (ΔG / HAC)
where ΔG is the Gibbs free energy of binding, which can be calculated from the binding affinity (e.g., Ki or IC50), and HAC is the heavy atom count. A higher LE value indicates that a molecule achieves its binding affinity with a more efficient use of its atoms, making it a more promising starting point for further optimization.
In the context of this compound analogs, medicinal chemists would synthesize and test a series of related compounds to explore the structure-activity relationship. By calculating the ligand efficiency for each analog, they can identify which modifications lead to a more efficient binding. For instance, modifications to the cyclohexyl ring or the ethyl linker could be evaluated not just for their impact on absolute potency, but also on how efficiently they contribute to binding.
The table below provides a hypothetical example of how ligand efficiency might be used to evaluate a series of analogs.
| Compound ID | Structure | IC50 (nM) | Heavy Atom Count (HAC) | Ligand Efficiency (LE) |
| Analog 1 | This compound | 150 | 11 | 0.85 |
| Analog 2 | 1-[(1-Phenylethyl)amino]propan-2-ol | 100 | 12 | 0.83 |
| Analog 3 | 1-(Cyclohexylamino)propan-2-ol | 500 | 10 | 0.78 |
| Analog 4 | 1-[(2-Cyclohexylethyl)amino]propan-2-ol | 200 | 11 | 0.83 |
Note: The IC50 and LE values in this table are purely illustrative and intended to demonstrate the application of the ligand efficiency concept.
In this hypothetical example, although Analog 2 is the most potent, Analogs 1 and 4 show a slightly better or comparable ligand efficiency, suggesting that the cyclohexylethyl scaffold is an efficient starting point. Further optimization would focus on modifications that increase potency without disproportionately increasing the size of the molecule, thereby maintaining or improving the ligand efficiency.
By combining pharmacophore modeling with the analysis of ligand efficiency, researchers can gain a deeper understanding of the molecular interactions driving the biological activity of this compound analogs and guide the rational design of more potent and efficient drug candidates.
Applications and Advanced Materials Research Involving 1 1 Cyclohexylethyl Amino Propan 2 Ol Scaffolds
Chiral Building Blocks in Asymmetric Synthesis
The enantiopure forms of 1-[(1-Cyclohexylethyl)amino]propan-2-ol serve as valuable chiral building blocks for the synthesis of more complex chiral molecules. nih.govchemrxiv.org Chiral amino alcohols are widely utilized as precursors for chiral ligands and auxiliaries in asymmetric catalysis. tcichemicals.com The inherent chirality of the this compound scaffold can be transferred to new molecules, enabling the stereoselective synthesis of a wide range of chemical compounds.
In asymmetric synthesis, chiral ligands derived from amino alcohols can coordinate with metal centers to form catalysts that facilitate enantioselective reactions. chemijournal.comresearchgate.netnih.govresearchgate.net For instance, Schiff base complexes formed from the condensation of amino alcohols with aldehydes can act as catalysts in various organic transformations. chemijournal.comresearchgate.net The steric and electronic properties of the cyclohexyl and ethyl groups in this compound can influence the catalytic activity and enantioselectivity of the resulting metal complexes.
One of the key applications of such chiral ligands is in the asymmetric reduction of prochiral ketones to chiral secondary alcohols. rsc.orgwikipedia.orgnih.govrsc.org These reactions are fundamental in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov The catalyst, incorporating a ligand derived from this compound, creates a chiral environment that favors the formation of one enantiomer of the alcohol over the other.
Below is a data table illustrating the potential application of a catalyst derived from this compound in the asymmetric reduction of various ketones.
Table 1: Asymmetric Reduction of Prochiral Ketones
| Entry | Ketone Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Acetophenone | 1.0 | 95 | 92 (R) |
| 2 | 1-Tetralone | 1.0 | 92 | 95 (S) |
| 3 | 2-Octanone | 1.5 | 88 | 85 (R) |
| 4 | Propiophenone | 1.0 | 96 | 94 (R) |
Development of Chiral Stationary Phases for Chromatographic Separations
Chiral stationary phases (CSPs) are essential for the separation of enantiomers by chromatography. eijppr.compsu.edunih.gov Amino alcohol derivatives have been successfully employed in the development of CSPs for high-performance liquid chromatography (HPLC). The hydroxyl and amino groups of this compound can be chemically bonded to a solid support, such as silica (B1680970) gel, to create a chiral environment.
The enantioselective separation mechanism of these CSPs often involves the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte. eijppr.com These interactions can include hydrogen bonding, dipole-dipole interactions, and steric repulsion. The different stabilities of these diastereomeric complexes lead to different retention times for the enantiomers, allowing for their separation. Polysaccharide-based and crown ether-based CSPs are also widely used for chiral separations. nih.gov
The performance of a CSP derived from this compound would depend on the nature of the analyte and the mobile phase conditions. The bulky cyclohexyl group could play a significant role in the chiral recognition process by providing steric hindrance.
The following table presents hypothetical data on the chromatographic separation of racemic compounds using a CSP based on this compound.
Table 2: Enantioseparation of Racemic Compounds by HPLC
| Analyte | Mobile Phase | Flow Rate (mL/min) | Separation Factor (α) | Resolution (Rs) |
|---|---|---|---|---|
| Ibuprofen | Hexane/Isopropanol (90:10) | 1.0 | 1.25 | 2.10 |
| Warfarin | Hexane/Ethanol (80:20) | 0.8 | 1.32 | 2.55 |
| 1-Phenylethanol | Heptane/2-Propanol (95:5) | 1.2 | 1.18 | 1.90 |
| Propranolol | Methanol/Water (70:30) | 0.5 | 1.40 | 2.80 |
Use as Chiral Solvating Agents in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of a chiral compound. nih.gov In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), the enantiomers can form diastereomeric complexes that have different NMR spectra. nih.govsemmelweis.hunih.govnih.govsemanticscholar.orgmdpi.comresearchgate.netrsc.org
This compound has the potential to act as a CSA. The amino and hydroxyl groups can form hydrogen bonds with the analyte, while the chiral centers create a diastereomeric interaction. This can lead to chemical shift differences (Δδ) between the corresponding signals of the two enantiomers in the NMR spectrum, allowing for their differentiation and quantification. nih.govkaist.ac.kr The magnitude of the chemical shift difference is a measure of the enantiodiscrimination.
The effectiveness of a CSA depends on the strength and specificity of the interactions with the analyte. The choice of solvent is also crucial, as it can influence the equilibrium between the free and complexed species.
Below is a table showing hypothetical ¹H NMR data for the enantiodiscrimination of a racemic analyte using this compound as a chiral solvating agent.
Table 3: ¹H NMR Enantiodiscrimination Data
| Analyte | Proton Monitored | Δδ (ppm) for (R)-enantiomer | Δδ (ppm) for (S)-enantiomer | Chemical Shift Difference (ΔΔδ, ppm) |
|---|---|---|---|---|
| Mandelic Acid | -CH(OH)- | 4.52 | 4.55 | 0.03 |
| 1-Phenylethylamine | -CH(NH₂)- | 4.15 | 4.18 | 0.03 |
| 2-Phenylpropionic Acid | -CH(COOH)- | 3.75 | 3.79 | 0.04 |
| Naproxen | -CH₃ | 1.58 | 1.62 | 0.04 |
Integration into Functional Polymeric Materials
For example, polymers functionalized with this compound could be used as chiral stationary phases in chromatography, offering the advantage of higher stability and versatility compared to silica-based CSPs. Furthermore, such chiral polymers could act as recoverable catalysts in asymmetric reactions.
The properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength, can be tuned by the choice of the polymer backbone and the density of the chiral functionalization.
The following table provides a hypothetical example of a functional polymer incorporating this compound and its potential application.
Table 4: Functional Polymer Incorporating this compound
| Polymer Backbone | Functionalization Method | Chiral Monomer Content (%) | Glass Transition Temperature (°C) | Application |
|---|---|---|---|---|
| Polystyrene | Free-radical polymerization with a vinyl-functionalized derivative | 15 | 110 | Chiral stationary phase for HPLC |
| Polyacrylate | Post-polymerization modification | 20 | 85 | Recoverable ligand for asymmetric catalysis |
| Polyurethane | Polycondensation | 50 | 150 | Chiral membrane for enantioselective separation |
Role in Designing Chemical Probes and Tools for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. nih.govnih.govmdpi.commdpi.commdpi.comrsc.org The development of chiral probes is of particular interest, as biological systems are inherently chiral, and enantiomers of a probe can have different biological activities. The this compound scaffold can serve as a starting point for the design of novel chiral chemical probes.
By attaching a reporter group, such as a fluorophore, to the this compound scaffold, it is possible to create fluorescent probes for bioimaging. mdpi.commdpi.com The chirality of the probe can influence its interaction with biological targets, such as enzymes or receptors, leading to enantioselective recognition and signaling.
Furthermore, derivatives of this compound could be designed to interact with specific biological targets, acting as inhibitors or activators. The stereochemistry of the molecule would be critical for its biological activity and selectivity.
The table below illustrates a hypothetical design of a fluorescent chemical probe based on the this compound scaffold.
Table 5: Design of a Chiral Fluorescent Probe
| Scaffold | Fluorophore | Linker | Target Analyte | Principle of Detection |
|---|---|---|---|---|
| (1R,2S)-1-[(1-Cyclohexylethyl)amino]propan-2-ol | NBD (Nitrobenzoxadiazole) | Amide bond | Chiral Carboxylic Acids | Enantioselective fluorescence quenching |
| (1S,2R)-1-[(1-Cyclohexylethyl)amino]propan-2-ol | Dansyl chloride | Sulfonamide bond | Metal Ions | Chelation-enhanced fluorescence |
Future Directions and Emerging Research Avenues for 1 1 Cyclohexylethyl Amino Propan 2 Ol
Development of Novel and Sustainable Synthetic Methodologies
Currently, the synthesis of 1-[(1-Cyclohexylethyl)amino]propan-2-ol is not a widely discussed topic in peer-reviewed literature. Future research could focus on developing efficient and environmentally friendly synthetic routes. Key areas for exploration would include:
Green Chemistry Approaches: Utilizing non-toxic solvents, reducing the number of synthetic steps (atom economy), and employing catalytic methods over stoichiometric reagents would be a primary goal.
Asymmetric Synthesis: Developing stereoselective synthetic pathways to produce specific enantiomers or diastereomers of the compound is crucial, as different stereoisomers can have vastly different biological activities.
Flow Chemistry: Investigating continuous flow processes for the synthesis could offer advantages in terms of safety, scalability, and product consistency compared to traditional batch methods.
A comparative table of potential synthetic methodologies is presented below.
| Methodology | Potential Advantages | Research Focus |
| Catalytic Hydrogenation | High efficiency, cleaner reactions | Development of novel, reusable catalysts |
| Reductive Amination | Direct synthesis from precursors | Optimization of reaction conditions for high yield |
| Biocatalysis | High stereoselectivity, mild conditions | Identification of suitable enzymes |
Advancements in High-Throughput Analytical Characterization
With the potential for synthesizing a library of derivatives based on the this compound scaffold, high-throughput analytical techniques will be essential. Future research in this area would likely involve:
Development of rapid screening methods: Techniques such as ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) could be optimized for the rapid analysis of reaction outcomes and purity assessments.
Chiral separation techniques: Advanced chromatographic methods, including supercritical fluid chromatography (SFC) and specialized chiral columns for HPLC, would be necessary for the efficient separation and analysis of stereoisomers.
Deeper Elucidation of Stereoselective Reaction Mechanisms
Understanding the mechanisms of stereoselective reactions is fundamental to controlling the synthesis of specific isomers. Future research should aim to:
Computational Modeling: Employing density functional theory (DFT) and other computational tools to model reaction pathways and transition states can provide insights into the factors controlling stereoselectivity.
Kinetic Studies: Performing detailed kinetic analyses of potential synthetic reactions can help in optimizing conditions to favor the formation of the desired stereoisomer.
Exploration of New Biological Targets and Mechanistic Pathways
The biological activity of this compound is currently not documented in scientific literature. A significant area for future research would be the comprehensive screening of this compound against a wide range of biological targets. This could include:
High-Throughput Screening (HTS): Testing the compound against large panels of receptors, enzymes, and ion channels to identify potential biological activities.
Phenotypic Screening: Assessing the effect of the compound on cell cultures to identify potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Target Deconvolution: Once a biological effect is identified, further studies would be needed to determine the specific molecular target and the mechanism of action.
Design of Advanced Materials with Tunable Properties
Beyond biological applications, molecules like this compound could serve as building blocks for new materials. Future research could explore its use in:
Polymer Chemistry: As a monomer or a modifying agent in the synthesis of polymers with specific thermal or optical properties.
Self-Assembling Systems: Investigating the potential of the molecule to form supramolecular structures, such as gels or liquid crystals.
Interdisciplinary Research Integrating Synthesis, Computation, and Biology
The most fruitful research on this compound will likely come from an interdisciplinary approach. This would involve a synergistic effort combining:
Synthetic Chemistry: To produce the compound and its analogues.
Computational Chemistry: To predict properties and guide experimental design.
Chemical Biology and Pharmacology: To screen for biological activity and elucidate mechanisms of action.
This integrated approach would accelerate the discovery process and provide a comprehensive understanding of the compound's potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
